molecular formula C12H21NO3 B8673529 Ethyl 2-(cyclooctylamino)-2-oxoacetate

Ethyl 2-(cyclooctylamino)-2-oxoacetate

Cat. No.: B8673529
M. Wt: 227.30 g/mol
InChI Key: LLQDIAPYVKUWFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-cyclooctyloxamate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. Ethyl N-cyclooctyloxamate is a derivative of oxamic acid and features a cyclooctyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(cyclooctylamino)-2-oxoacetate typically involves the esterification of oxamic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

Oxamic Acid+EthanolEthyl N-cyclooctyloxamate+Water\text{Oxamic Acid} + \text{Ethanol} \rightarrow \text{Ethyl N-cyclooctyloxamate} + \text{Water} Oxamic Acid+Ethanol→Ethyl N-cyclooctyloxamate+Water

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to maximize yield and efficiency. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-cyclooctyloxamate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, Ethyl 2-(cyclooctylamino)-2-oxoacetate can be hydrolyzed back to oxamic acid and ethanol.

    Reduction: Using reducing agents like lithium aluminum hydride, this compound can be reduced to the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Various nucleophiles under controlled conditions.

Major Products Formed

    Hydrolysis: Oxamic acid and ethanol.

    Reduction: Corresponding alcohol.

    Substitution: Depending on the nucleophile used, different substituted products can be formed.

Scientific Research Applications

Ethyl N-cyclooctyloxamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of perfumes and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of Ethyl 2-(cyclooctylamino)-2-oxoacetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: Another ester with a similar structure but different functional groups.

    Methyl butyrate: An ester with a different alkyl group.

    Ethyl benzoate: An ester with a benzene ring.

Uniqueness

Ethyl N-cyclooctyloxamate is unique due to its cyclooctyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other esters may not be suitable.

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

ethyl 2-(cyclooctylamino)-2-oxoacetate

InChI

InChI=1S/C12H21NO3/c1-2-16-12(15)11(14)13-10-8-6-4-3-5-7-9-10/h10H,2-9H2,1H3,(H,13,14)

InChI Key

LLQDIAPYVKUWFI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1CCCCCCC1

Origin of Product

United States

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